N,N-Dimethyl-1,6-hexanediamine dihydrochloride
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Overview
Description
N,N-Dimethyl-1,6-hexanediamine dihydrochloride is an organic compound with the molecular formula C8H20N2·2HCl. It is a derivative of 1,6-hexanediamine, where both amine groups are substituted with methyl groups. This compound is commonly used in various chemical syntheses and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-1,6-hexanediamine dihydrochloride can be synthesized through the catalytic amination of 1,6-hexanediol with dimethylamine. The reaction typically occurs under normal pressure with a suitable catalyst . Another method involves the reaction of 1,6-hexanediamine with methyl iodide, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1,6-hexanediamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Addition Reactions: It can react with electrophiles to form addition products, such as hydroxyurethane by reacting with propylene carbonate.
Common Reagents and Conditions
Common reagents used in reactions with this compound include methyl iodide, propylene carbonate, and various acids and bases. Reaction conditions typically involve moderate temperatures and pressures, with catalysts to enhance reaction rates .
Major Products Formed
Major products formed from reactions with this compound include hydroxyurethane, various substituted amines, and polymeric materials .
Scientific Research Applications
N,N-Dimethyl-1,6-hexanediamine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1,6-hexanediamine dihydrochloride involves its ability to act as a nucleophile in chemical reactions. The dimethylamino groups can donate electron pairs to electrophiles, facilitating various substitution and addition reactions. This nucleophilic behavior is crucial in its role as a building block in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-1,6-hexanediamine: Similar in structure but without the dihydrochloride salt form.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: Contains additional methyl groups, leading to different reactivity and applications.
1,6-Hexanediamine: The parent compound without methyl substitutions, used in different industrial applications.
Uniqueness
N,N-Dimethyl-1,6-hexanediamine dihydrochloride is unique due to its specific substitution pattern and salt form, which confer distinct reactivity and solubility properties. These characteristics make it particularly valuable in specialized chemical syntheses and industrial processes .
Properties
Molecular Formula |
C8H22Cl2N2 |
---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
N',N'-dimethylhexane-1,6-diamine;dihydrochloride |
InChI |
InChI=1S/C8H20N2.2ClH/c1-10(2)8-6-4-3-5-7-9;;/h3-9H2,1-2H3;2*1H |
InChI Key |
RDAVSUHAMVYDGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCCN.Cl.Cl |
Origin of Product |
United States |
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